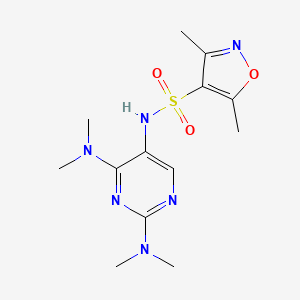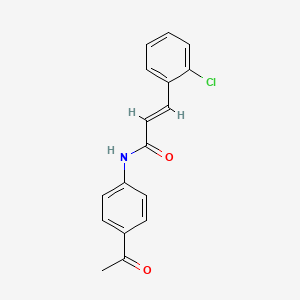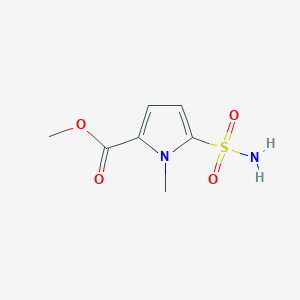![molecular formula C15H14ClNO3S B2745930 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide CAS No. 339097-99-3](/img/structure/B2745930.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide, commonly known as Clomipramine, is a tricyclic antidepressant drug that has been widely used in the treatment of various mental disorders such as depression, obsessive-compulsive disorder (OCD), and panic disorder. Clomipramine has been found to be effective in the treatment of these disorders by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a crucial role in regulating mood and emotions.
Applications De Recherche Scientifique
Neurochemical Activity
- Modafinil is known to enhance wakefulness and is being assessed for other neuropsychiatric disorders and medical conditions. It modulates dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter activities. In vivo studies in rhesus monkeys have shown that modafinil occupies striatal DAT and thalamic NET sites. In vitro, it inhibits dopamine, norepinephrine, and serotonin transport via human DAT, NET, and SERT, although it does not activate the trace amine receptor 1 (TA1) (Madras et al., 2006).
Degradation and Analysis
- The thermal degradation of modafinil and its analogs, such as adrafinil, CRL-40,940, and CRL-40,941, was studied using gas chromatography-mass spectrometry. This research is crucial for forensic and clinical analysis, highlighting the challenges posed by thermal degradation in routine analysis (Dowling et al., 2017).
Comparative Metabolism
- Comparative studies on the metabolism of chloroacetamide herbicides, like alachlor and metolachlor, in human and rat liver microsomes, have been conducted. This research is important for understanding the metabolic pathways and potential health impacts of these compounds on humans (Coleman et al., 2000).
Herbicide Degradation in Soils
- The degradation of alachlor, a related compound, in natural and sludge-amended soils has been studied, providing insights into the environmental impact and breakdown products of such herbicides (Rodríguez-Cruz & Lacorte, 2005).
Structural and Biological Studies
- The structural aspects of amide-containing isoquinoline derivatives have been studied, contributing to the understanding of the physical and chemical properties of compounds structurally related to modafinil (Karmakar et al., 2007).
Environmental Impact
- Research on the mobility and persistence of metolachlor and aldicarb in field lysimeters provides valuable data on the environmental behavior of these herbicides, which is relevant for agricultural practices and environmental protection (Bowman, 1988).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfinylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-11-6-8-12(9-7-11)21(19)10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUTMJEVJFYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-12-oxo-N-(4-phenoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2745847.png)
![1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2745848.png)


![1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2745851.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2745855.png)

![5-chloro-2-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2745859.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2745860.png)
![5-Butylsulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2745863.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2745866.png)

